molecular formula C66H92F3N19O24 B6295654 Caloxin 2A1 (TFA) CAS No. 350670-85-8

Caloxin 2A1 (TFA)

Cat. No.: B6295654
CAS No.: 350670-85-8
M. Wt: 1592.5 g/mol
InChI Key: WWVYZHSQQMQNOR-HPUWVREWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caloxin 2A1 (trifluoroacetic acid salt) is a peptide inhibitor of the plasma membrane calcium adenosine triphosphatase (PMCA). PMCA is an enzyme that plays a crucial role in maintaining cellular calcium homeostasis by extruding calcium ions from the cell. Caloxin 2A1 selectively inhibits PMCA without affecting other adenosine triphosphatases such as magnesium adenosine triphosphatase or sodium-potassium adenosine triphosphatase .

Mechanism of Action

Target of Action

Caloxin 2A1 (TFA), also known as Caloxin 2A1 Trifluoroacetate, primarily targets the extracellular plasma membrane Ca2±ATPase (PMCA) . PMCA is a pump that extrudes cellular Ca2+ with a high affinity, playing a major role in Ca2+ homeostasis and signaling .

Mode of Action

Caloxin 2A1 (TFA) acts as a peptide inhibitor of PMCA . . This selective inhibition of PMCA alters the calcium ion concentration within the cell, impacting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Caloxin 2A1 (TFA) is the calcium signaling pathway . By inhibiting PMCA, Caloxin 2A1 (TFA) disrupts the normal extrusion of cellular Ca2+, leading to changes in intracellular Ca2+ concentrations . This can have downstream effects on numerous cellular processes that are regulated by Ca2+ signaling.

Result of Action

The inhibition of PMCA by Caloxin 2A1 (TFA) leads to changes in intracellular Ca2+ concentrations, which can impact various cellular processes. For example, it has been reported that Caloxin 2A1 (TFA) increases apoptosis in airway smooth muscle cells (ASMCs) .

Preparation Methods

Caloxin 2A1 is synthesized using peptide synthesis techniques. The peptide sequence is designed to bind specifically to the second extracellular domain of PMCA. The synthesis involves the stepwise addition of amino acids to form the desired peptide chain. The final product is purified using high-performance liquid chromatography to achieve high purity .

Chemical Reactions Analysis

Caloxin 2A1 primarily interacts with PMCA through non-covalent binding. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the inhibition of PMCA activity, leading to altered calcium homeostasis in cells .

Scientific Research Applications

Caloxin 2A1 has several scientific research applications:

    Chemistry: Used as a tool to study the structure and function of PMCA and its role in calcium homeostasis.

    Biology: Helps in understanding the physiological and pathological roles of PMCA in various cell types.

    Medicine: Potential therapeutic applications in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception.

    Industry: Utilized in the development of new drugs targeting PMCA and related pathways .

Comparison with Similar Compounds

Caloxin 2A1 is unique in its selective inhibition of PMCA. Similar compounds include:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVYZHSQQMQNOR-HPUWVREWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H92F3N19O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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